2-Bromo-6-fluoro-4-nitrobenzoic acid

Description

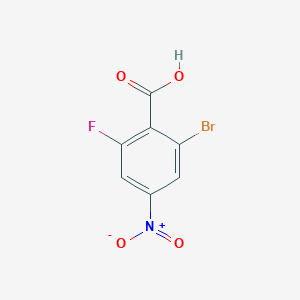

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLZDZKCCNTZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291143 | |

| Record name | 2-Bromo-6-fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610060-59-7 | |

| Record name | 2-Bromo-6-fluoro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610060-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoro-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance Within Halogenated Aromatic Carboxylic Acids Research

Halogenated aromatic carboxylic acids are a cornerstone of modern synthetic chemistry, valued for their versatile reactivity. princeton.edu The strategic placement of halogen atoms on a benzoic acid scaffold provides chemists with functional handles to build molecular complexity. acs.org 2-Bromo-6-fluoro-4-nitrobenzoic acid holds particular significance within this class due to its trifunctional nature, featuring three distinct electron-withdrawing groups (fluorine, nitro, and carboxyl) and a synthetically versatile bromine atom.

The high electronegativity of the fluorine atom and the strong electron-withdrawing nature of the nitro group significantly influence the electronic properties of the aromatic ring. quora.com This electronic arrangement affects the acidity of the carboxylic acid group and the reactivity of the ring towards various chemical transformations. The bromine atom, unlike fluorine, is an excellent participant in cross-coupling reactions, a fundamental strategy in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. princeton.edu The carboxylic acid group itself is an adaptive functional group that can undergo numerous transformations, such as conversion to esters or amides, or be removed entirely through decarboxylation reactions. nih.govjeeadv.ac.in This combination of a stable, electron-deficient ring, a reactive site for cross-coupling (bromine), and a modifiable carboxylic acid group makes this compound a highly specialized and valuable reagent for constructing precisely substituted aromatic systems.

Overview of Strategic Research Applications of Nitro and Halogen Substituted Benzoic Acids

The strategic value of nitro- and halogen-substituted benzoic acids in research lies in the predictable and often orthogonal reactivity of their functional groups. These compounds are not typically the final target but are key intermediates in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science. nbinno.com

The nitro group is a powerful tool in synthetic chemistry. As a strong deactivating group, it directs incoming electrophiles during electrophilic aromatic substitution and can itself be a target for transformation. For instance, nitro groups can be readily reduced to form anilines, which are precursors to a vast array of other functionalities. jeeadv.ac.in Furthermore, in certain contexts, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of nucleophiles like alkoxides or thiolates. nih.gov

Halogen substituents, particularly bromine and chlorine, are indispensable for modern cross-coupling catalysis. acs.org Reactions such as Suzuki, Heck, and Sonogashira couplings rely on the oxidative addition of a metal catalyst (commonly palladium-based) into the carbon-halogen bond, enabling the formation of new bonds with a high degree of control and specificity. princeton.edu The carboxylic acid functionality complements this reactivity by providing another point for diversification. It can be converted into amides and esters through well-established protocols or can be used to direct reactions to adjacent positions on the aromatic ring before being potentially removed via halodecarboxylation. nih.govjeeadv.ac.in This multi-faceted reactivity allows chemists to use substituted benzoic acids as programmable scaffolds for building complex molecular architectures.

Identification of Current Research Trajectories and Knowledge Gaps for 2 Bromo 6 Fluoro 4 Nitrobenzoic Acid

The current research trajectory for 2-Bromo-6-fluoro-4-nitrobenzoic acid is predominantly defined by its use as a chemical intermediate. Its availability from suppliers for research applications indicates its role as a building block for creating novel, more complex molecules, likely within the fields of medicinal chemistry and materials science. biosynth.comchemsrc.com The combination of substituents suggests its design is for multi-step synthetic sequences where each functional group is addressed in a controlled manner. For example, the bromine could be used for a cross-coupling reaction, followed by modification of the carboxylic acid, and finally, reduction of the nitro group to an amine for further derivatization.

A significant knowledge gap exists regarding the specific properties and applications of this compound itself. There is a notable lack of publicly available, in-depth studies on its biological activity, detailed reaction kinetics, or its application as a final, functional molecule. While extensive research exists for related compounds like 2-bromo-4-nitrobenzoic acid biosynth.comchemicalbook.com and other fluorinated aromatics, nbinno.com these findings cannot be directly extrapolated. The primary research focus appears to be on its synthesis and subsequent use, rather than on the intrinsic properties of the compound in isolation. Future research could explore its potential as a fragment in drug discovery, its specific coordination chemistry, or its utility in creating novel polymers or electronic materials, thereby filling the current void in the scientific literature.

An in-depth examination of the synthetic pathways leading to this compound reveals a complex interplay of regioselective reactions. The precise installation of three distinct substituents—bromo, fluoro, and nitro groups—onto a benzoic acid framework requires careful strategic planning, considering the directing effects of each group throughout the synthesis. This article explores the core methodologies employed for the construction of this and structurally related compounds, focusing on halogenation, nitration, and carboxylic acid formation.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups within the 2-Bromo-6-fluoro-4-nitrobenzoic acid molecule. These techniques probe the vibrational modes of the molecule, providing a unique "fingerprint" that is highly sensitive to its structure.

In FTIR analysis, the carboxylic acid group is expected to produce a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structures common in carboxylic acids. The carbonyl (C=O) stretching vibration is anticipated to appear as a strong, sharp band around 1700-1725 cm⁻¹, its exact position influenced by the electronic effects of the adjacent bromo and fluoro substituents.

The nitro group (NO₂) will be identifiable by its characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch is expected to appear as a strong band around 1520-1560 cm⁻¹, while the symmetric stretch will be found near 1345-1385 cm⁻¹. The aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹, while the C-F and C-Br stretching vibrations will be observed at lower wavenumbers, typically in the 1250-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretch of the nitro group are expected to be particularly Raman active.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |

| Nitro Group | Asymmetric NO₂ Stretch | 1560-1520 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1385-1345 | Medium |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium |

| C-F Bond | C-F Stretch | 1250-1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. Due to the deshielding effects of the electronegative nitro, fluoro, and bromo groups, these signals are anticipated to appear at downfield chemical shifts, likely in the range of 8.0-8.5 ppm. The proton of the carboxylic acid group will give rise to a broad singlet at a significantly downfield position, typically above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum will provide a more detailed picture of the carbon skeleton. It is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is predicted to resonate at a downfield chemical shift, around 165-170 ppm. The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the attached substituents. The carbon bearing the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JC-F), which is a definitive indicator of its position. Similarly, the carbons adjacent to the bromine and nitro groups will show characteristic chemical shifts.

Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | 8.0 - 8.5 | Doublet |

| ¹H | Aromatic-H | 8.0 - 8.5 | Doublet |

| ¹H | Carboxyl-H | >10 | Broad Singlet |

| ¹³C | C=O | 165-170 | Singlet |

| ¹³C | C-F | 155-165 | Doublet (large ¹JC-F) |

| ¹³C | C-Br | 115-125 | Singlet |

| ¹³C | C-NO₂ | 145-155 | Singlet |

| ¹³C | Aromatic C-H | 120-140 | Doublet |

| ¹³C | Aromatic C-H | 120-140 | Doublet |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₇H₃BrFNO₄. The molecular ion peak ([M]⁺ or [M-H]⁻) would be expected at an m/z corresponding to its molecular weight (approximately 262.92 g/mol for the major isotopes). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([⁷⁹Br] and [⁸¹Br]).

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of the carboxyl group (as COOH or CO₂ and H). For this compound, one would also expect to see fragmentation involving the loss of the nitro group (NO₂) and potentially the bromine atom.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Description |

|---|---|---|

| [M]⁺ | 263/265 | Molecular ion with bromine isotope pattern |

| [M-OH]⁺ | 246/248 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | 217/219 | Loss of nitro group |

| [M-COOH]⁺ | 218/220 | Loss of carboxyl group |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been publicly reported, its expected solid-state architecture can be predicted based on the known behavior of similar compounds. researchgate.net

It is highly probable that this compound crystallizes in a centrosymmetric space group. The analysis would reveal precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

A hallmark of the crystal structure of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers. researchgate.netwikipedia.org It is almost certain that two molecules of this compound would associate through strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. researchgate.net These dimeric units would then pack in the crystal lattice, influenced by other weaker intermolecular interactions.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-nitrobenzoic acid |

| 2-fluoro-4-nitrobenzoic acid |

| 4-nitro-2-(trifluoromethyl)benzoic acid |

Computational Chemistry and Theoretical Modeling of 2 Bromo 6 Fluoro 4 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Bromo-6-fluoro-4-nitrobenzoic acid, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| C-F | 1.35 Å | |

| C-N (nitro) | 1.48 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.34 Å | |

| Bond Angle | C-C-Br | 121° |

| C-C-F | 119° | |

| O-N-O (nitro) | 124° | |

| O=C-O (carboxyl) | 123° |

Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

For this compound, the analysis of its HOMO and LUMO provides a map of its reactive sites. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited.

Illustrative Frontier Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: The data in this table is for illustrative purposes. Specific values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MESP) Surface Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas are rich in electrons and are likely to interact with positive charges. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. Green and yellow regions represent intermediate or neutral potential.

For this compound, the MESP map would likely show a significant negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them prime sites for electrophilic interaction. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, indicating its acidic nature. The regions around the halogen atoms would also display interesting electrostatic features influencing their reactivity. This visual representation of the molecule's electronic landscape provides a powerful predictive tool for understanding its intermolecular interactions and reaction pathways.

Prediction of Spectroscopic Data through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By simulating these spectra, researchers can gain a deeper understanding of the molecule's structure and bonding.

Theoretical calculations of the vibrational frequencies of this compound can be performed using DFT. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to particular vibrational modes. For example, the characteristic stretching frequencies of the C=O in the carboxylic acid group and the N-O bonds in the nitro group can be accurately predicted.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can help in understanding the photophysical properties of the molecule and interpreting its color and light-absorbing capabilities. The predicted wavelengths of maximum absorption (λmax) can be correlated with experimental UV-Vis spectra.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational chemistry provides a powerful avenue for the theoretical investigation and prediction of the NLO properties of molecules.

The NLO response of a molecule is related to its hyperpolarizability. Quantum chemical calculations can be used to compute the first-order hyperpolarizability (β) of this compound. Molecules with large β values are promising candidates for NLO applications. The magnitude of the hyperpolarizability is influenced by the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

In this compound, the nitro group acts as a strong electron acceptor, while the benzene (B151609) ring and the halogen substituents can also play a role in the electronic delocalization and charge transfer processes that are crucial for a significant NLO response. Theoretical calculations can quantify these effects and provide a rational basis for designing molecules with enhanced NLO properties.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For this compound, computational studies can be employed to investigate various potential reactions, such as nucleophilic aromatic substitution or reactions involving the carboxylic acid group. DFT calculations can be used to locate the transition state structures for these reactions and to calculate the activation energies. The activation energy provides a quantitative measure of the reaction's feasibility, with lower activation energies indicating faster reaction rates.

By analyzing the geometry of the transition state, detailed insights into the bond-making and bond-breaking processes can be obtained. This information is crucial for understanding the factors that control the reaction's outcome and for optimizing reaction conditions. Computational studies of reaction mechanisms provide a molecular-level understanding that complements and guides experimental investigations.

Applications of 2 Bromo 6 Fluoro 4 Nitrobenzoic Acid As a Versatile Chemical Intermediate in Research

Role in Pharmaceutical Intermediate Synthesis and Drug Scaffold Development

There is no specific peer-reviewed literature that details the use of 2-Bromo-6-fluoro-4-nitrobenzoic acid as a:

Contributions to Advanced Materials Science Research

The search for applications in materials science also did not yield any specific results. There is no available information on the use of this compound in the:

Design of Materials with Tailored Electronic and Optical Properties:There are no studies indicating that this compound has been used to create materials with specific electronic or optical characteristics.

Due to the absence of specific research data for each of the mandated sections and subsections, it is not possible to generate the thorough and scientifically accurate article as requested. The creation of data tables and the reporting of detailed research findings are contingent on the existence of primary research, which, in the case of this compound's applications, appears to be non-existent in the public domain or is part of proprietary research not available publicly.

Significance in Agrochemical Research and Active Ingredient Synthesis

This compound is a halogenated nitrobenzoic acid derivative, a class of compounds that serves as a crucial building block in the synthesis of a variety of agrochemical active ingredients. The specific arrangement of bromo, fluoro, and nitro functional groups on the benzoic acid backbone provides multiple reaction sites, allowing for its versatile use in the development of new herbicides, fungicides, and insecticides.

The presence of both bromine and fluorine atoms is particularly significant in modern agrochemical design. Halogenation is a common strategy employed to enhance the efficacy, metabolic stability, and target specificity of active compounds. Fluorine, in particular, is known to improve the bioavailability and potency of agrochemicals due to its high electronegativity and ability to form strong bonds with carbon. The bromo group offers a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

The nitro group can be readily reduced to an amino group, which is a key step in the synthesis of many agrochemicals. This amino intermediate can then be further modified, for example, through diazotization and subsequent coupling reactions to introduce a wide range of functionalities. The carboxylic acid group provides another handle for chemical modification, such as esterification or amidation, to fine-tune the physicochemical properties of the final product for optimal performance in the field.

While specific, publicly available research detailing the direct use of this compound in the synthesis of commercialized agrochemicals is limited, its structural motifs are present in various patented and researched agrochemical compounds. The table below illustrates the potential synthetic utility of this compound based on the known reactivity of its functional groups in agrochemical synthesis.

Table 1: Potential Agrochemical Applications based on Functional Group Reactivity

| Functional Group | Potential Reaction | Resulting Intermediate/Product Class | Potential Agrochemical Application |

|---|---|---|---|

| Nitro Group (-NO₂) | Reduction to Amino Group (-NH₂) | Anilines | Herbicides, Fungicides, Insecticides |

| Bromo Group (-Br) | Suzuki or Stille Coupling | Biaryl Compounds | Fungicides, Herbicides |

| Bromo Group (-Br) | Nucleophilic Aromatic Substitution | Ethers, Amines | Herbicides, Insecticides |

Application in the Research and Development of Advanced Dyes and Pigments

The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. The nitro group of this compound can be reduced to an amine, yielding 2-bromo-6-fluoro-4-aminobenzoic acid. This resulting aniline (B41778) derivative can then be diazotized and coupled with various naphthols, phenols, or aromatic amines to produce a wide range of colors.

The presence of the bromo and fluoro substituents on the dye molecule could potentially enhance properties such as lightfastness, thermal stability, and resistance to chemical degradation. Fluorine substitution, in particular, is known to influence the electronic properties of dye molecules, which can lead to shifts in absorption maxima and potentially brighter, more intense colors.

The research in this area is focused on creating dyes with improved performance for applications in textiles, plastics, and high-performance coatings. The table below outlines the hypothetical synthesis of an azo dye starting from this compound.

Table 2: Hypothetical Synthesis of an Azo Dye

| Step | Reaction | Reactant/Intermediate | Product |

|---|---|---|---|

| 1 | Reduction | This compound | 2-Bromo-6-fluoro-4-aminobenzoic acid |

| 2 | Diazotization | 2-Bromo-6-fluoro-4-aminobenzoic acid | 2-Bromo-6-fluoro-4-diazoniumbenzoic acid salt |

Utilization in Methodological Advancements for Analytical Chemistry

Halogenated and nitrated aromatic compounds are of significant interest in analytical chemistry, both as analytes in environmental and biological monitoring and as reagents in the development of new analytical methods. While specific applications of this compound in routine analytical methods are not widely documented, its structure lends itself to several potential uses in analytical research.

Due to its unique combination of functional groups, this compound could serve as a valuable standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the detection of halogenated nitroaromatic pollutants. Its well-defined structure and molecular weight make it suitable for use as an internal or external standard for quantification.

Furthermore, the carboxylic acid group of this compound can be used for derivatization in chromatography. By reacting it with fluorescent or UV-active labeling agents, the resulting derivative can be detected with high sensitivity. This is particularly useful for the analysis of compounds that lack a strong chromophore.

The presence of bromine and fluorine also makes it a candidate for detection by specific detectors, such as an Electron Capture Detector (ECD) in gas chromatography, which is highly sensitive to halogenated compounds. Research in this area could involve developing new extraction and detection methods for structurally related compounds in complex matrices.

Table 3: Potential Roles in Analytical Chemistry

| Application Area | Potential Use | Analytical Technique |

|---|---|---|

| Method Development | Reference Standard | HPLC, GC, Mass Spectrometry |

| Derivatization | Derivatizing Agent | HPLC with UV or Fluorescence Detection |

Derivatives and Analogues of 2 Bromo 6 Fluoro 4 Nitrobenzoic Acid: Synthesis and Structure Activity Relationship Sar Investigations

Systematic Synthesis of Substituted Benzoic Acid and Aniline (B41778) Analogues

The transformation of 2-bromo-6-fluoro-4-nitrobenzoic acid into a diverse range of analogues is a multi-step process that leverages the reactivity of its functional groups. The primary synthetic strategies involve the modification of the carboxylic acid, the reduction of the nitro group to form anilines, and the substitution of the bromine atom.

A key synthetic pathway commences with the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride serves as a crucial intermediate for the formation of amides, which are central to many biologically active molecules.

The subsequent step involves the reduction of the nitro group to an amine. This transformation is fundamental for introducing a key nucleophilic site into the molecule, enabling further derivatization. Common reducing agents for this purpose include tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation using palladium on carbon (Pd/C). This reaction yields an aniline derivative, specifically 4-amino-2-bromo-6-fluorobenzoic acid or its corresponding amide, depending on the preceding step.

This aniline derivative is then used in cyclization reactions to form more complex heterocyclic systems. For instance, it can be reacted with phosgene (B1210022) or a phosgene equivalent, followed by treatment with an amino acid ester, to construct a hydantoin (B18101) ring—a core structure in many pharmaceutical compounds.

Another significant synthetic modification involves the bromine atom at the 2-position. This halogen is well-suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl substituents, enabling extensive exploration of the chemical space around the core scaffold.

Exploration of Structure-Activity Relationships within Derivatized Series

The development of derivatives from this compound is primarily driven by the need to understand and optimize their biological activity. Structure-activity relationship (SAR) studies are crucial in this process, systematically modifying the molecule's structure to identify which components are essential for potency and selectivity against a specific biological target.

In the context of diaryl hydantoin derivatives synthesized from this starting material, SAR investigations have focused on the impact of different substituents on the phenyl ring attached to the hydantoin core. These studies are often guided by the goal of inhibiting specific enzymes, such as protein kinases, which are frequently implicated in diseases like cancer.

The core structure, derived from the 2-bromo-6-fluoro-4-nitrobenzoyl moiety, provides a foundational scaffold. The SAR exploration then proceeds by varying the substituents introduced via reactions like the Suzuki coupling. Key findings from these studies often reveal that:

Halogen Substitution: The presence and position of halogen atoms (like the fluorine and bromine in the starting material) can significantly influence binding affinity, often through halogen bonding interactions with the target protein.

Aryl Group Modifications: The nature of the aryl group introduced via cross-coupling is critical. Electron-donating or electron-withdrawing groups on this appended ring can modulate the electronic properties of the entire molecule, affecting target engagement.

Steric Factors: The size and shape of the substituents play a role in how well the molecule fits into the binding pocket of the target enzyme. Bulky groups may enhance binding through increased van der Waals interactions or cause steric hindrance that prevents effective binding.

The results of these investigations are typically quantified by measuring the half-maximal inhibitory concentration (IC₅₀) of each compound against the target. This data allows for a systematic comparison of the synthesized analogues.

Below is an interactive data table representing hypothetical SAR data for a series of derivatized compounds, illustrating how different substitutions might affect inhibitory activity.

| Compound ID | R Group (at 2-position) | Target Kinase IC₅₀ (nM) |

| A-01 | -Br (Parent) | 850 |

| A-02 | -Phenyl | 420 |

| A-03 | -4-Methoxyphenyl | 150 |

| A-04 | -3-Chlorophenyl | 280 |

| A-05 | -Pyridin-3-yl | 310 |

| A-06 | -Thiophen-2-yl | 550 |

Note: The data in this table is illustrative and serves to represent the type of information generated during an SAR study. It is not based on experimentally verified results for this specific series.

Design and Synthesis of Hybrid Scaffolds Incorporating the 2-Bromo-6-fluoro-4-nitrobenzoyl Moiety

The 2-bromo-6-fluoro-4-nitrobenzoyl moiety is an attractive building block for the design of "hybrid scaffolds." In this context, a hybrid scaffold refers to a larger, more complex molecule that incorporates this specific chemical unit as one of several key components, each chosen to fulfill a particular function (e.g., binding to a specific protein, improving solubility, or enhancing cell permeability).

A prime example of this design strategy is the incorporation of the moiety into diaryl hydantoin derivatives. In this molecular architecture, the 2-bromo-6-fluoro-4-nitrobenzoyl unit is transformed and integrated to form one of the "diaryl" components of the final structure. The synthesis involves linking the aniline derived from the initial benzoic acid to a hydantoin core, which in turn is connected to another, different aryl group.

The design rationale for such a hybrid molecule is often multifaceted:

Target Binding: The substituted phenyl ring derived from the 2-bromo-6-fluoro-4-nitrobenzoyl moiety is designed to fit into a specific pocket of the target protein, with the fluorine and other substituents positioned to make favorable interactions.

Core Scaffold: The hydantoin ring acts as a rigid linker, holding the two aryl groups in a specific spatial orientation that is optimal for binding.

Second Pharmacophore: The second aryl group can be designed to interact with a different region of the target protein or to modulate the physicochemical properties of the compound, such as its solubility or metabolic stability.

The synthesis of these complex scaffolds follows a convergent approach, where different fragments are prepared separately and then combined. The this compound provides the starting point for one of the key fragments, highlighting its importance as a foundational element in a modular approach to drug design. This strategy allows medicinal chemists to efficiently generate a wide array of complex molecules for biological screening by mixing and matching different building blocks.

Future Research Directions and Unexplored Avenues for 2 Bromo 6 Fluoro 4 Nitrobenzoic Acid Research

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable and green synthetic routes for 2-bromo-6-fluoro-4-nitrobenzoic acid, moving away from traditional methods that may involve harsh reagents or generate significant waste.

Key areas for investigation include:

Catalytic C-H Activation: Exploring direct C-H functionalization techniques to install the bromo, fluoro, and nitro groups onto a simpler benzoic acid precursor could significantly reduce the number of synthetic steps, improve atom economy, and minimize byproduct formation.

Flow Chemistry: Transitioning the synthesis to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), enhance safety, and allow for more efficient and scalable production. This approach is particularly advantageous for potentially hazardous nitration reactions.

Alternative Solvents and Reagents: Research into replacing conventional solvents with greener alternatives, such as ionic liquids, supercritical fluids, or bio-based solvents, could drastically reduce the environmental footprint of the synthesis. Similarly, investigating milder and more selective nitrating, brominating, and fluorinating agents is crucial. For instance, processes utilizing reagents like cobalt(II) diacetate and oxygen under specific conditions have been noted as "Green chemistry" approaches for synthesizing related halogenated benzoic acids chemicalbook.com.

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefit |

| Atom Economy | Direct C-H functionalization instead of multi-step classical routes. | Maximizes the incorporation of starting materials into the final product. |

| Use of Catalysis | Employing recyclable catalysts for bromination, fluorination, and nitration. | Reduces stoichiometric waste and allows for milder reaction conditions. |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents like chloroform (B151607) with greener alternatives. | Improves operational safety and reduces environmental pollution google.com. |

| Design for Energy Efficiency | Utilizing flow chemistry and microwave-assisted synthesis. | Reduces energy consumption and reaction times. |

Investigation into Catalytic Roles and Applications

The inherent structural features of this compound suggest that it or its derivatives could function as more than just a passive building block. Future studies should explore its potential active roles in catalysis.

Organocatalysis: The presence of the electron-withdrawing nitro and halogen groups, combined with the carboxylic acid moiety, makes this molecule a candidate for development into a Brønsted acid or hydrogen bond-donating organocatalyst. Its potential could be tested in reactions such as aldol, Mannich, or Friedel-Crafts reactions.

Ligand Development for Metal Catalysis: The carboxylic acid group can serve as an anchor point to coordinate with metal centers. The electronic properties of the aromatic ring, finely tuned by the bromo, fluoro, and nitro substituents, could influence the catalytic activity of the metal. Research could focus on synthesizing ligands for cross-coupling reactions, where palladium catalysts are often employed with related benzoic acid derivatives .

| Potential Catalytic Role | Key Structural Feature | Example Target Reaction |

| Brønsted Acid Organocatalyst | Acidic carboxylic acid proton, influenced by electron-withdrawing groups. | Asymmetric esterification, cyclization reactions. |

| Hydrogen-Bonding Catalyst | Carboxylic acid group as a hydrogen bond donor. | Diels-Alder reactions, Michael additions. |

| Precursor to a Metal Ligand | Carboxylic acid for metal coordination; tunable electronic effects. | Suzuki-Miyaura coupling, C-H activation. |

Exploration of Advanced Functionalization Strategies for Complex Architectures

The multiple distinct reactive sites on this compound offer significant opportunities for selective functionalization, enabling the construction of complex and novel molecular architectures.

Site-Selective Cross-Coupling: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds . Research should focus on achieving high selectivity for reactions at the C-Br bond while leaving the C-F bond intact, leveraging the differential reactivity of the two halogens.

Reduction and Derivatization of the Nitro Group: The nitro group can be selectively reduced to an amine. This newly formed amino group opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination, providing a gateway to diverse compound libraries.

Ortho-Lithiation and Functionalization: The fluorine atom and the carboxylic acid group can potentially direct ortho-lithiation to the C-3 position, allowing for the introduction of a new substituent at this site, further increasing molecular complexity.

| Functional Group | Reaction Type | Potential Transformation | Application |

| Bromo (C-Br) | Palladium-Catalyzed Cross-Coupling | Formation of biaryl systems or attachment of alkynyl groups. | Synthesis of pharmaceuticals, organic electronics nbinno.com. |

| Nitro (NO₂) | Reduction | Conversion to an amino group (NH₂). | Introduction of a versatile handle for further derivatization. |

| Carboxylic Acid (COOH) | Amide Coupling / Esterification | Formation of amides or esters. | Creation of bioactive molecules, polymers, or bioconjugates. |

| Fluoro (C-F) | Nucleophilic Aromatic Substitution (SNAr) | Replacement of fluorine with other nucleophiles (under harsh conditions). | Late-stage functionalization to modify properties. |

Integration into Emerging Fields of Chemical Science

The unique properties imparted by the combination of functional groups in this compound make it a compelling candidate for application in cutting-edge areas of chemistry.

Supramolecular Assembly: The carboxylic acid group is a well-established functional group for forming robust hydrogen-bonding networks, a cornerstone of supramolecular chemistry. Researchers could explore how the halogen atoms (via halogen bonding) and the nitro group (via dipole-dipole interactions) can be used in concert with the carboxylic acid to direct the self-assembly of the molecule into well-defined supramolecular structures like liquid crystals, gels, or metal-organic frameworks (MOFs).

Bioconjugation: The carboxylic acid provides a direct handle for conjugation to biological molecules. After activating the acid (e.g., as an NHS ester), it can be readily coupled to amine groups in proteins, peptides, or other biomolecules. The bromo-fluoro-nitro-aromatic core could serve as a unique tag for analytical purposes or as a pharmacophore to interact with biological targets. Future work could involve synthesizing derivatives for use as probes or targeted therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-6-fluoro-4-nitrobenzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

- Nitration : Introduce the nitro group at the para position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions .

- Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) at the ortho position relative to the carboxylic acid group, leveraging the directing effects of the electron-withdrawing nitro and carboxyl groups .

- Fluorination : Fluorine can be introduced via halogen exchange (e.g., Balz-Schiemann reaction) or using fluorinating agents like Selectfluor® .

Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can the purity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., nitro group deshielding at δ ~8.5 ppm in ¹H NMR) and FT-IR (stretching bands for NO₂ at ~1520 cm⁻¹ and COOH at ~1700 cm⁻¹) .

- Elemental analysis : Verify Br and F content via combustion analysis or X-ray fluorescence .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nitration in bromo-fluorobenzoic acid derivatives?

The nitro group’s position is governed by:

- Electronic directing effects : The carboxylic acid group (-COOH) is a meta-director, while halogens (Br, F) can act as ortho/para directors. In 2-bromo-6-fluoro-benzoic acid, the nitro group preferentially occupies the para position relative to -COOH due to its strong electron-withdrawing nature .

- Steric hindrance : Bulky substituents (e.g., bromine) may disfavor nitration at adjacent positions. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .

Case study : Nitration of 4-bromo-2-fluorobenzoic acid yields 4-bromo-2-fluoro-5-nitrobenzoic acid, aligning with electronic over steric control .

Q. What strategies mitigate side reactions during bromination of nitro-substituted benzoic acids?

- Temperature control : Maintain sub-ambient temperatures (e.g., -10°C) to suppress polybromination .

- Catalyst optimization : Use FeBr₃ instead of AlCl₃ for better selectivity in electrophilic substitution .

- Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to reduce deactivation of the aromatic ring .

Data conflict resolution : If bromination yields multiple isomers (e.g., 3-bromo vs. 5-bromo), employ column chromatography (silica gel, hexane/EtOAc gradient) for separation .

Q. How is this compound utilized in synthesizing bioactive molecules?

This compound serves as a key intermediate in:

- Pharmaceuticals : Synthesis of kinase inhibitors by coupling with heterocyclic amines via Suzuki-Miyaura cross-coupling (Pd catalysis) .

- Agrochemicals : Functionalization to benzamide derivatives for herbicidal activity studies .

Example : Reaction with 4-fluorophenylboronic acid yields biaryl structures with potential anticancer properties .

Analytical and Safety Considerations

Q. What are the handling and storage protocols for this compound?

Q. How can conflicting spectral data for nitro-substituted benzoic acids be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.